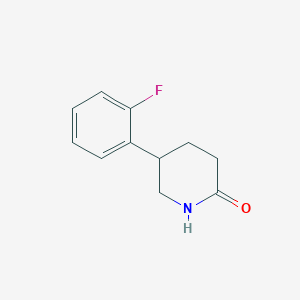
5-(2-Fluorophenyl)-2-piperidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)-2-piperidone is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a piperidone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-2-piperidone typically involves the reaction of 2-fluorophenylacetic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the piperidone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 5-(2-Fluorophenyl)-2-piperidone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted piperidones.
科学的研究の応用
5-(2-Fluorophenyl)-2-piperidone has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.
作用機序
The mechanism by which 5-(2-Fluorophenyl)-2-piperidone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.
類似化合物との比較
5-(2-Fluorophenyl)-2-piperidone is structurally similar to other fluorinated piperidones, such as 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde and 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. its unique fluorophenyl group confers distinct chemical and biological properties, making it a valuable compound in various applications.
生物活性
5-(2-Fluorophenyl)-2-piperidone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H12FN
- Molecular Weight : 189.22 g/mol
- CAS Number : 80942-15-0
The biological activity of this compound is attributed to its interactions with various molecular targets. Notably, it has been shown to exhibit:
- Antimicrobial Activity : The compound inhibits bacterial cell wall synthesis and disrupts essential metabolic processes in both gram-positive and gram-negative bacteria.
- Anticancer Activity : It has demonstrated potential in inhibiting the proliferation of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines (MCF7) and L1210 mouse leukemia cells .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens. The compound exhibits significant activity against both bacterial and fungal species.
Table 1: Antimicrobial Activity
| Pathogen Type | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Gram-positive Bacteria | TBD | TBD | TBD |
| Gram-negative Bacteria | TBD | TBD | TBD |
| Fungal Species | TBD | TBD | TBD |
Anticancer Activity
In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line Type | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF7 (Breast Cancer) | This compound | TBD |
| L1210 (Mouse Leukemia) | This compound | TBD |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicated that this compound exhibited potent antimicrobial activity in vitro, with effective inhibition against a range of bacterial strains. The compound's mechanism involves disrupting the microbial cell membrane integrity.
- Anticancer Research : A study on the compound's effect on MCF7 cells revealed significant growth inhibition, suggesting its potential as a therapeutic agent for breast cancer treatment. The IC50 values were found to be in the nanomolar range, indicating high potency .
- Neuropharmacological Applications : Further investigations revealed that compounds similar to this compound have shown promise in neuropharmacology, potentially aiding in the treatment of neurological disorders due to their ability to cross the blood-brain barrier.
特性
IUPAC Name |
5-(2-fluorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQTUEGOLGWRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














